2-Bromo-4-ethylphenyl 2-(2-piperidinyl)ethyl-ether hydrochloride
Overview
Description
2-Bromo-4-ethylphenyl 2-(2-piperidinyl)ethyl-ether hydrochloride is a chemical compound with the molecular formula C15H23BrClNO. It is known for its unique structure, which includes a bromine atom, an ethyl group, and a piperidine ring.
Preparation Methods
The synthesis of 2-Bromo-4-ethylphenyl 2-(2-piperidinyl)ethyl-ether hydrochloride typically involves several steps. One common synthetic route includes the following steps:
Bromination: The starting material, 4-ethylphenol, undergoes bromination to introduce a bromine atom at the 2-position, forming 2-bromo-4-ethylphenol.
Etherification: The brominated phenol is then reacted with 2-(2-piperidinyl)ethanol in the presence of a suitable base to form the ether linkage, resulting in 2-Bromo-4-ethylphenyl 2-(2-piperidinyl)ethyl-ether.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
2-Bromo-4-ethylphenyl 2-(2-piperidinyl)ethyl-ether hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include bases like sodium hydroxide for substitution, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-4-ethylphenyl 2-(2-piperidinyl)ethyl-ether hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving receptor binding and enzyme inhibition due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-ethylphenyl 2-(2-piperidinyl)ethyl-ether hydrochloride involves its interaction with specific molecular targets. The bromine atom and piperidine ring are key functional groups that enable binding to receptors or enzymes, potentially modulating their activity. The exact pathways involved depend on the specific biological context and target molecules .
Comparison with Similar Compounds
Similar compounds to 2-Bromo-4-ethylphenyl 2-(2-piperidinyl)ethyl-ether hydrochloride include:
2-Bromo-4-ethylphenyl 2-(4-piperidinyl)ethyl-ether hydrochloride: This compound has a similar structure but with the piperidine ring attached at a different position.
4-(2-(2-Bromo-4-ethylphenoxy)ethyl)piperidine hydrochloride: Another closely related compound with slight variations in the ether linkage.
These similar compounds share some chemical properties but may exhibit different reactivity and biological activity due to structural differences.
Properties
IUPAC Name |
2-[2-(2-bromo-4-ethylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO.ClH/c1-2-12-6-7-15(14(16)11-12)18-10-8-13-5-3-4-9-17-13;/h6-7,11,13,17H,2-5,8-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYFZICDIDBYHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCCC2CCCCN2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219961-31-5 | |
Record name | Piperidine, 2-[2-(2-bromo-4-ethylphenoxy)ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219961-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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